molecular formula C26H34FNNaO5 B194476 Cerivastatin sodium CAS No. 143201-11-0

Cerivastatin sodium

Numéro de catalogue: B194476
Numéro CAS: 143201-11-0
Poids moléculaire: 482.5 g/mol
Clé InChI: UVXVKMCFVDNBCD-QCVDVZFFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Cérivastatine sodique: est un agent hypolipidémiant synthétique, classé comme un inhibiteur de l'HMG-CoA réductase (également connu sous le nom de statine). Son nom générique est .

  • Elle était utilisée en association avec des modifications du régime alimentaire pour réduire les taux de lipides et diminuer le risque d'événements cardiovasculaires.
  • Il est à noter que la cérivastatine a été retirée volontairement du marché américain en 2001 en raison de rapports de rhabdomyolyse fatale, une réaction indésirable grave .
  • Applications De Recherche Scientifique

      Chemistry: Cerivastatin serves as a valuable tool for studying lipid metabolism and enzyme inhibition.

      Biology: Researchers explore its effects on cell proliferation, apoptosis, and signaling pathways.

      Medicine: Despite its withdrawal, cerivastatin’s impact on cardiovascular health remains a topic of interest.

      Industry: Its synthesis and formulation contribute to drug development.

  • Mécanisme D'action

    • Cerivastatin competitively inhibits the hepatic enzyme HMG-CoA reductase.
    • By blocking this enzyme, it reduces cholesterol synthesis, upregulates LDL receptors, and enhances hepatic uptake of LDL-cholesterol from circulation.
  • Safety and Hazards

    Cerivastatin sodium is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

    Analyse Biochimique

    Biochemical Properties

    Cerivastatin sodium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is responsible for converting HMG-CoA to mevalonate . This interaction inhibits the enzyme, thereby reducing the endogenous synthesis of cholesterol .

    Cellular Effects

    This compound has a high affinity for liver tissue, the target site of action . By inhibiting HMG-CoA reductase in liver cells, this compound reduces the production of cholesterol, impacting cellular metabolism and potentially influencing cell signaling pathways and gene expression related to cholesterol synthesis and regulation .

    Molecular Mechanism

    The mechanism of action of this compound involves competitive inhibition of HMG-CoA reductase . By binding to the active site of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol .

    Temporal Effects in Laboratory Settings

    This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours postadministration followed by a monoexponential decay with an elimination half-life (t½,β) of 2 to 3 hours . No accumulation is observed on repeated administration .

    Dosage Effects in Animal Models

    While specific dosage effects in animal models are not mentioned in the available literature, the pharmacokinetics of this compound are linear, with maximum plasma concentration (C max) and area under the concentration-time curve (AUC) proportional to the dose over the range of 0.05 to 0.8mg .

    Metabolic Pathways

    This compound is exclusively cleared via metabolism. No unchanged drug is excreted . It is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .

    Transport and Distribution

    This compound is highly bound to plasma proteins (>99%). The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Preclinical studies have shown a high affinity for liver tissue .

    Méthodes De Préparation

    • La cérivastatine est synthétisée par des voies spécifiques, mais les procédures de synthèse détaillées ne sont pas largement disponibles.
    • Les méthodes de production industrielle impliquent une synthèse chimique, une purification et une formulation en formes galéniques.
  • Analyse Des Réactions Chimiques

    • La cérivastatine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
    • Les réactifs courants comprennent les agents oxydants (par exemple, KMnO₄), les agents réducteurs (par exemple, LiAlH₄) et les réactifs de substitution nucléophile (par exemple, NaOH).
    • Les principaux produits comprennent la cérivastatine elle-même et ses métabolites.
  • Applications de la recherche scientifique

      Chimie: La cérivastatine est un outil précieux pour l'étude du métabolisme des lipides et de l'inhibition enzymatique.

      Biologie: Les chercheurs explorent ses effets sur la prolifération cellulaire, l'apoptose et les voies de signalisation.

      Médecine: Malgré son retrait, l'impact de la cérivastatine sur la santé cardiovasculaire reste un sujet d'intérêt.

      Industrie: Sa synthèse et sa formulation contribuent au développement de médicaments.

  • Mécanisme d'action

    • La cérivastatine inhibe de manière compétitive l'enzyme hépatique HMG-CoA réductase.
    • En bloquant cette enzyme, elle réduit la synthèse du cholestérol, régularise à la hausse les récepteurs des LDL et améliore la captation hépatique du LDL-cholestérol à partir de la circulation.
  • Comparaison Avec Des Composés Similaires

    • La particularité de la cérivastatine réside dans sa puissance et sa tolérance.
    • Des composés similaires comprennent d'autres statines comme l'atorvastatine, la simvastatine et la rosuvastatine.

    Propriétés

    { "Design of Synthesis Pathway": "The synthesis pathway for Cerivastatin sodium involves the condensation of two key intermediates, namely 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid. These intermediates are synthesized separately and then coupled using appropriate reagents and reaction conditions to yield the final product, Cerivastatin sodium.", "Starting Materials": [ "3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "4-fluorophenylacetic acid", "Isobutyl magnesium chloride", "Benzene", "Triethylamine", "Thionyl chloride", "4-aminophenylacetic acid", "Methanesulfonyl chloride", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Sodium cyanoborohydride", "Sodium methoxide", "Hydrogen peroxide", "Sodium hydride", "Trimethylsilyl chloride", "2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid" ], "Reaction": [ "Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "Synthesis of 4-fluorophenylacetic acid", "Synthesis of 4-aminophenylacetic acid", "Synthesis of 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid", "Coupling of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid to yield Cerivastatin sodium" ] }

    143201-11-0

    Formule moléculaire

    C26H34FNNaO5

    Poids moléculaire

    482.5 g/mol

    Nom IUPAC

    sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

    InChI

    InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1

    Clé InChI

    UVXVKMCFVDNBCD-QCVDVZFFSA-N

    SMILES isomérique

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na]

    SMILES

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

    SMILES canonique

    CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]

    Apparence

    Off-White Solid

    melting_point

    197-199°C

    143201-11-0

    Pureté

    > 95%

    Quantité

    Milligrams-Grams

    Synonymes

    6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
    7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
    Bay w 6228
    Baycol
    cerivastatin
    cerivastatin sodium
    Certa
    Kazak
    Lipobay
    rivastatin

    Origine du produit

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cerivastatin sodium
    Reactant of Route 2
    Cerivastatin sodium
    Reactant of Route 3
    Cerivastatin sodium
    Reactant of Route 4
    Cerivastatin sodium
    Reactant of Route 5
    Cerivastatin sodium
    Reactant of Route 6
    Cerivastatin sodium
    Customer
    Q & A

    Q1: How does cerivastatin sodium exert its lipid-lowering effect?

    A1: this compound is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]

    Q2: What is the molecular formula and weight of this compound?

    A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of this compound.

    Q3: How is this compound metabolized, and does it interact with other drugs?

    A3: this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, this compound demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]

    Q4: Does this compound interact with the immunosuppressant tacrolimus?

    A4: Research indicates a moderate elevation of this compound systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []

    Q5: What is the clinical efficacy of this compound in treating hypercholesterolemia?

    A6: Clinical trials have demonstrated the effectiveness of this compound in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []

    Q6: What are the safety concerns associated with this compound?

    A7: While effective in lowering cholesterol levels, this compound has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when this compound is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of this compound from the market in 2001. [, ]

    Q7: What analytical methods are used to quantify this compound in pharmaceutical formulations?

    A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying this compound and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]

    Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?

    A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]

    Q9: Has this compound shown any potential in other areas of research, such as cancer therapy?

    A11: Interestingly, recent research suggests that this compound may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of this compound against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.